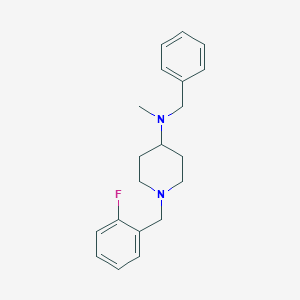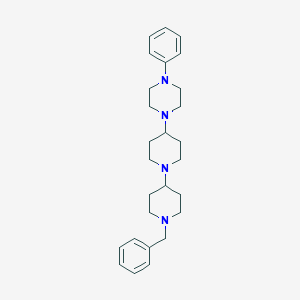
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine, also known as MMMP, is a chemical compound that has recently gained attention in the field of scientific research. MMMP is a piperazine derivative that is known for its unique chemical structure and potential biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is thought to involve the modulation of several signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of pain, and the protection of neurons from oxidative stress. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine in lab experiments is its unique chemical structure, which may lead to novel biological activities. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound for further study. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents and affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine. One area of research is the development of this compound derivatives with improved solubility and potency. Additionally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and chronic pain should be further explored. Finally, the mechanism of action of this compound and its effects on signaling pathways should be elucidated to better understand its biological activities.
Synthesemethoden
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with 3-methylbutanoyl chloride and methylsulfonyl chloride. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of this compound has been optimized by several research groups, and the yield and purity of the product can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been studied for its potential biological activities, including its anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C10H20N2O3S |
|---|---|
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
3-methyl-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C10H20N2O3S/c1-9(2)8-10(13)11-4-6-12(7-5-11)16(3,14)15/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
HIKXDZKERDBQJO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C |
Kanonische SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)



![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine](/img/structure/B247560.png)
![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
